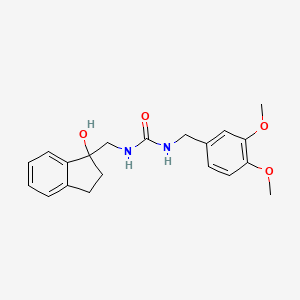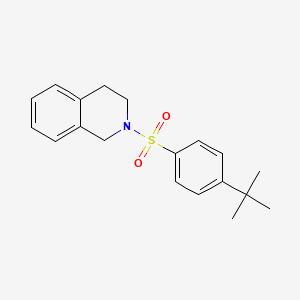![molecular formula C14H17F3N2O2S2 B2491943 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea CAS No. 2415538-98-4](/img/structure/B2491943.png)
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is also known as TFDU or trifludimoxazin, and it has a unique chemical structure that makes it an interesting subject for research.
Mécanisme D'action
The mechanism of action of TFDU is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in microorganisms and plants. In bacteria, TFDU has been shown to inhibit the synthesis of peptidoglycan, a key component of the bacterial cell wall. In plants, TFDU has been shown to inhibit the activity of photosystem II, a key component of the photosynthetic process.
Biochemical and Physiological Effects:
TFDU has been found to have a range of biochemical and physiological effects on microorganisms and plants. In bacteria, TFDU has been shown to disrupt cell wall synthesis, leading to cell death. In plants, TFDU has been shown to inhibit photosynthesis, leading to reduced growth and development. TFDU has also been found to have low toxicity to mammals, making it a potential candidate for further development as a drug or pesticide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFDU for lab experiments is its low toxicity to mammals, which makes it easier to handle and study. TFDU also has a unique chemical structure that makes it an interesting subject for research. However, one of the limitations of TFDU is its limited solubility in water, which can make it difficult to study in aqueous solutions.
Orientations Futures
There are several future directions for research on TFDU. One potential area of research is the development of new antibiotics based on TFDU. Another potential area of research is the development of new herbicides based on TFDU. There is also potential for further research on the environmental applications of TFDU, including its potential use in the remediation of contaminated soil and water. Finally, further research is needed to fully understand the mechanism of action of TFDU and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of TFDU involves several steps, including the reaction of 6-hydroxy-1,4-dithiepan-6-ylmethanol with 4-trifluoromethylphenylisocyanate. The resulting intermediate is then treated with a reducing agent to obtain the final product, 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea. The synthesis process has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
TFDU has been extensively studied for its potential applications in various fields. In medicine, it has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, TFDU has been shown to have herbicidal activity against various weed species, making it a potential alternative to traditional herbicides. In environmental science, TFDU has been found to have potential applications in the remediation of contaminated soil and water.
Propriétés
IUPAC Name |
1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2S2/c15-14(16,17)10-1-3-11(4-2-10)19-12(20)18-7-13(21)8-22-5-6-23-9-13/h1-4,21H,5-9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQXXONKBHVWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2491863.png)
![[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol](/img/structure/B2491864.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2491871.png)

![9-(3-methoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2491875.png)
![N-[3-Methyl-1-(2-propoxyphenyl)butyl]prop-2-enamide](/img/structure/B2491877.png)
![Methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491878.png)
![1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2491881.png)
![N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2491882.png)
![3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione](/img/structure/B2491883.png)